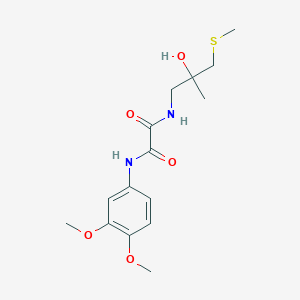
N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a useful research compound. Its molecular formula is C15H22N2O5S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, also known by its CAS number 1396746-05-6, is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O5S, with a molecular weight of 342.4 g/mol. The structure is characterized by the presence of a dimethoxyphenyl group and a methylthio-substituted propyl moiety.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396746-05-6 |
| Molecular Formula | C15H22N2O5S |
| Molecular Weight | 342.4 g/mol |
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness comparable to standard antibiotics in in vitro assays.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, indicating potential protective effects against oxidative stress.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this oxalamide can modulate inflammatory pathways, suggesting its utility in treating inflammatory conditions.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The dimethoxyphenyl group may interact with cellular receptors or enzymes involved in inflammation and microbial resistance.
- The hydroxy and methylthio groups could play a role in enhancing the compound's solubility and bioavailability, thereby improving its efficacy.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds within the oxalamide class:
- Antimicrobial Study : A study published in 2023 evaluated various oxalamide derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significantly lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents .
- Antioxidant Activity Assessment : Research conducted on related compounds showed promising antioxidant activities through various assays (DPPH, ABTS). These findings suggest that this compound may possess similar properties .
- In Vivo Studies : Ongoing research aims to evaluate the in vivo efficacy of this compound in animal models to assess its therapeutic potential for inflammatory diseases.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-15(20,9-23-4)8-16-13(18)14(19)17-10-5-6-11(21-2)12(7-10)22-3/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXYMGVFZVWKGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













